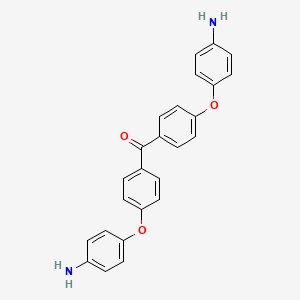

4,4'-Bis(4-aminophenoxy)benzophenone

Description

BenchChem offers high-quality 4,4'-Bis(4-aminophenoxy)benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Bis(4-aminophenoxy)benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis[4-(4-aminophenoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c26-19-5-13-23(14-6-19)29-21-9-1-17(2-10-21)25(28)18-3-11-22(12-4-18)30-24-15-7-20(27)8-16-24/h1-16H,26-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDYQEILXDCDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559157 | |

| Record name | Bis[4-(4-aminophenoxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30184-96-4 | |

| Record name | Bis[4-(4-aminophenoxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic & Physicochemical Profile: 4,4'-Bis(4-aminophenoxy)benzophenone (BABP)

The following technical guide details the thermodynamic and physicochemical properties of 4,4'-Bis(4-aminophenoxy)benzophenone (BABP), a critical diamine monomer used in the synthesis of high-performance polyimides and polyamides.

Executive Summary

4,4'-Bis(4-aminophenoxy)benzophenone (CAS: 30184-96-4), commonly abbreviated as BABP or 4,4'-BABP , is an aromatic diamine monomer distinguished by its flexible ether linkages and ketone bridge. These structural features impart solubility and melt-processability to the resulting polyimides (PI) and polyamides (PA) without compromising their high-temperature stability.

This guide focuses on the thermodynamic properties of the monomer itself—specifically its phase transition behavior (melting), thermal stability, and solubility parameters. Understanding these properties is prerequisite to controlling polymerization kinetics and achieving high-molecular-weight polymers for aerospace and electronic applications.

Chemical Identity & Structural Characterization[1][2]

BABP consists of a benzophenone core flanked by two phenoxyaniline groups. The ketone moiety introduces a kink in the backbone, reducing crystallinity in the final polymer compared to rigid rod monomers, while the ether linkages lower the glass transition temperature (

| Property | Specification |

| Chemical Name | 4,4'-Bis(4-aminophenoxy)benzophenone |

| Common Abbreviation | BABP, 4-BABP |

| CAS Number | 30184-96-4 |

| Molecular Formula | |

| Molecular Weight | 396.44 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Structural Features | Aromatic ether linkages (flexible), Benzophenone core (polar, photo-active) |

Thermodynamic Properties

The thermodynamic profile of BABP is defined by its crystal lattice energy (manifested in melting point) and its resistance to oxidative degradation.

Phase Transitions (Melting Behavior)

The melting point (

-

Melting Point (

): 152 °C – 156 °C (Typical range for high-purity grade) -

Enthalpy of Fusion (

): Approximately 35–45 kJ/mol (Estimated based on structural analogues like TPE-Q). -

Significance: A sharp endothermic peak in Differential Scanning Calorimetry (DSC) confirms high purity (>99.5%), which is critical for achieving correct stoichiometry in polycondensation reactions.

Thermal Stability (TGA Profile)

BABP exhibits exceptional thermal stability for an organic amine, preventing premature degradation during high-temperature melt polymerization.

-

Decomposition Onset (

, 5% wt loss): > 300 °C (in -

Processing Window: The monomer is stable in the melt phase up to ~250 °C, allowing for melt-polymerization protocols if required, though solution polymerization is standard.

Solubility Thermodynamics

The presence of the polar ketone group and ether linkages renders BABP soluble in aprotic polar solvents, driven by favorable dipole-dipole interactions.

-

High Solubility:

-Dimethylacetamide (DMAc), -

Low/Non-Solubility: Water, Methanol, Hexane (used for precipitation/purification).

Synthesis & Purification Workflow

The synthesis of BABP is thermodynamically driven by Nucleophilic Aromatic Substitution (

Pathway: Nitro-Displacement Route (Standard)

-

Condensation: 4,4'-Dihydroxybenzophenone reacts with 4-Chloronitrobenzene in the presence of

(base) and a dipolar aprotic solvent (DMF/DMAc).-

Thermodynamics: High temperature (~150°C) is required to overcome the activation energy of the

mechanism and drive the removal of water (azeotropic distillation with toluene is often used).

-

-

Reduction: The intermediate 4,4'-Bis(4-nitrophenoxy)benzophenone is reduced to the diamine using

or hydrazine.

Visualization: Synthesis Logic

Caption: Logical flow of BABP synthesis via the nitro-displacement route, highlighting the critical intermediate stage.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC) for Purity

Objective: Determine the melting point and purity via the Van't Hoff equation.

-

Sample Prep: Weigh 3–5 mg of dried BABP powder into an aluminum pan. Crimp with a pinhole lid.

-

Atmosphere: Purge with dry Nitrogen (

) at 50 mL/min to prevent oxidation. -

Ramp 1 (Conditioning): Heat from 30 °C to 180 °C at 10 °C/min. (Observe the endothermic melting peak around 152–156 °C).

-

Cooling: Cool to 30 °C at 10 °C/min to observe crystallization behavior (exothermic peak).

-

Ramp 2 (Measurement): Heat from 30 °C to 180 °C at 5 °C/min.

-

Analysis: Integrate the melting peak of the second heating cycle. A sharp peak (width < 2°C) indicates high purity.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Verify thermal stability and solvent freedom.

-

Sample Prep: Weigh 10–15 mg of BABP into a platinum or alumina pan.

-

Ramp: Heat from 40 °C to 600 °C at 10 °C/min under

. -

Critical Checkpoints:

-

< 150 °C: Weight loss here indicates residual solvent (DMAc/Water).

-

300 °C: Onset of degradation.

-

Char Yield: Measure residue at 600 °C (indicative of aromatic content).

-

Applications & Implications

The thermodynamic properties of BABP directly influence the Polyamic Acid (PAA) formation:

-

Reactivity: The electron-donating ether oxygen increases the nucleophilicity of the amine groups relative to pure benzophenone diamines, increasing reaction rates with dianhydrides (e.g., PMDA, BTDA).

-

Polymer Properties: The "hinge" effect of the ether and ketone groups disrupts chain packing. This lowers the

of the final polyimide to a manageable range (typically 220–260 °C) compared to rigid rod polymers, allowing for the fabrication of flexible films and aerogels.

Thermodynamic Cycle: Monomer to Polymer

Caption: Thermodynamic progression from crystalline monomer to stable polyimide network.

References

-

MDPI. (2024). Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. (Context on BAB-type monomers and melting points). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Properties of Polyimides Based on an Ether Ketone Diamine, 4,4'-Bis(4-aminophenoxy)benzophenone. Retrieved from [Link]

Technical Guide: Solubility Profile of 4,4'-Bis(4-aminophenoxy)benzophenone in Polar Aprotic Solvents

[1]

Executive Summary

4,4'-Bis(4-aminophenoxy)benzophenone (often abbreviated as BABP or p,p'-BABP ) is a critical aromatic diamine monomer used primarily in the synthesis of high-performance polyimides and supramolecular networks.[1] In the context of biomedical applications and drug development, this molecule serves as a precursor for biocompatible membranes, hydrogels, and drug-eluting coatings.[1]

Understanding the solubility profile of BABP is not merely a logistical step; it is the determinant of polymerization kinetics, molecular weight control, and film morphology.[1] This guide provides an authoritative analysis of BABP’s behavior in polar aprotic solvents, supported by mechanistic insights and validated experimental protocols.[1]

Molecular Architecture & Solubility Mechanics

To predict and manipulate the solubility of BABP, one must first understand the interplay between its structural moieties and the solvent environment.[1]

Structural Analysis[1]

-

Core: A benzophenone moiety (diphenyl ketone) provides a polar center (

) capable of dipole-dipole interactions.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Linkages: Two ether bridges (

) introduce flexibility (increasing entropy of mixing) and act as weak hydrogen bond acceptors.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Termini: Two primary amine groups (

) act as hydrogen bond donors.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Mechanistic Solvation

In polar aprotic solvents (e.g., NMP, DMAc), dissolution is driven by the disruption of the monomer's crystal lattice.[1]

-

Dipolar Interaction: The highly polar

(in DMSO) orngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

H-Bonding: Although aprotic solvents lack H-bond donors, they are excellent H-bond acceptors.[1] The solvent oxygen accepts protons from the BABP amine groups, stabilizing the solute.[1]

ngcontent-ng-c1352109670="" class="ng-star-inserted">Critical Insight: Unlike its rigid analog 4,4'-bis(4-aminophenoxy)biphenyl, the benzophenone derivative possesses a "kinked" geometry due to the

hybridized carbonyl carbon. This reduces crystal packing efficiency, generally enhancing solubility compared to the biphenyl analog.[1]

Solubility Profile Data

The following data summarizes the solubility behavior of 4,4'-Bis(4-aminophenoxy)benzophenone. Data is based on standard laboratory grades (>98% purity).

Table 1: Solubility in Common Solvents (at 25°C and 80°C)

| Solvent Class | Solvent | Solubility @ 25°C | Solubility @ 80°C | Mechanistic Note |

| Polar Aprotic | NMP (N-Methyl-2-pyrrolidone) | High (>20 wt%) | Very High | Preferred for polymerization; stabilizes polyamic acid species.[1] |

| Polar Aprotic | DMAc (N,N-Dimethylacetamide) | High (>15 wt%) | Very High | Excellent solvation of the amine; standard for film casting.[1] |

| Polar Aprotic | DMF (N,N-Dimethylformamide) | High (>15 wt%) | Very High | Good solubility, but lower boiling point risks premature evaporation during synthesis.[1] |

| Polar Aprotic | DMSO (Dimethyl sulfoxide) | Moderate-High | High | Strong dipole interaction; hygroscopicity is a risk factor.[1] |

| Phenolic | m-Cresol | High | Very High | Used for one-step high-temp polyimidization.[1] |

| Protic | Methanol/Ethanol | Insoluble/Trace | Low | Used as precipitants (non-solvents) for purification.[1] |

| Hydrocarbon | Hexane/Toluene | Insoluble | Trace | Incompatible due to lack of polarity.[1] |

Experimental Protocol: Solubility Limit Determination

Protocol: Visual Polythermal Solubility Test

Objective: Determine the saturation limit of BABP in NMP or DMAc.

Materials:

-

Anhydrous Solvent (NMP or DMAc, water content <0.05%).[1]

-

Oil bath with precision temperature control (±1°C).

-

Magnetic stir bar and sealed vial (under

).

Workflow:

-

Preparation: Weigh 1.0 g of solvent into a vial. Add 0.1 g of BABP (10 wt% starting concentration).[1]

-

Equilibration: Stir at 25°C for 30 minutes.

-

Observation:

-

Clear Solution: Add more solute (0.05 g increments).

-

Undissolved Solid: Heat to 80°C.

-

-

Thermal Ramp: If solid persists at 25°C but dissolves at 80°C, cool slowly (1°C/min) to determine the Cloud Point (saturation temperature).[1]

-

Validation: Repeat with fresh samples near the determined limit to confirm.

Visualization: Solubility Determination Workflow

Figure 1: Step-by-step logic flow for determining the precise solubility limit and cloud point of BABP monomer.

Application Context: Polyimide Synthesis[2]

The solubility profile directly dictates the polymerization method.[1] For BABP, the high solubility in NMP/DMAc enables the Two-Step Polyamic Acid Method , which is preferred for creating high-quality films for medical or electronic applications.[1]

The "Water Effect" Warning

While BABP is soluble in polar aprotic solvents, these solvents are hygroscopic.[1]

-

Risk: Absorbed water hydrolyzes the polyamic acid intermediate, lowering molecular weight.[1]

-

Control: Solvents must be dried (molecular sieves) to <50 ppm water content before dissolving BABP.[1]

Polymerization Pathway[1]

Handling & Safety (E-E-A-T)

-

Toxicity: Like many aromatic amines, BABP should be handled as a potential irritant/sensitizer.[1] Use butyl rubber gloves; nitrile may be permeable to NMP/DMAc mixtures.[1]

-

Storage: Store in amber glass under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine groups, which darkens the material and reduces solubility by forming insoluble oligomers.[1]

References

-

NASA Langley Research Center. (n.d.).[1] Polyimide Synthesis and Characterization. Retrieved from [Link] (General reference for ether-ketone diamine solubility standards).[1]

-

PubChem. (2023).[1] Compound Summary: Benzophenone Derivatives. Retrieved from [Link]

-

MDPI Polymers. (2017).[1] Synthesis of Soluble Polyimides based on Ether-Linkage Diamines. Retrieved from [Link][1]

CAS 13005-47-5 4,4'-Bis(4-aminophenoxy)benzophenone safety data sheet (SDS)

Technical Safety & Handling Guide: 4,4'-Bis(4-aminophenoxy)benzophenone (BABP)

Part 1: Substance Profile & Physicochemical Logic

1.1 Executive Summary 4,4'-Bis(4-aminophenoxy)benzophenone (CAS 13005-47-5), commonly abbreviated as BABP or p-BABP, is an aromatic diamine monomer critical in the synthesis of high-performance polyimides (PI) and polyetheretherketones (PEEK). Unlike simple aliphatic amines, BABP possesses a rigid aromatic backbone linked by ether and ketone groups, imparting exceptional thermal stability and mechanical toughness to the resulting polymers.

However, this structural complexity introduces specific handling challenges. Its low water solubility and potential for bio-accumulation via aromatic amine metabolism require a handling protocol that exceeds standard laboratory safety. This guide synthesizes Safety Data Sheet (SDS) parameters with practical operational wisdom for researchers.

1.2 Physicochemical Data Table

| Property | Specification | Operational Implication |

| CAS Number | 13005-47-5 | Unique identifier for inventory/waste tracking. |

| Molecular Formula | C₂₅H₂₀N₂O₃ | High carbon content indicates heavy soot formation during combustion. |

| Molecular Weight | 396.44 g/mol | Heavy molecule; dust settles quickly but adheres to surfaces. |

| Physical State | Solid (Crystalline Powder) | Dust explosion hazard if micronized and suspended in air. |

| Melting Point | 148°C – 152°C | Requires controlled heating; avoid overheating which may trigger oxidation. |

| Solubility (Water) | Insoluble (<0.1 g/L) | CRITICAL: Water is ineffective for spill cleanup. |

| Solubility (Organic) | Soluble in DMAc, NMP, DMF | Use polar aprotic solvents for cleaning equipment/spills. |

| pKa | ~4.5 (Amino group) | Weak base; reacts exothermically with strong acids/anhydrides. |

Part 2: Hazard Identification & Toxicology (The "Why")

2.1 GHS Classification & Mechanism While many SDS documents list BABP as a standard irritant, expert handling requires treating it with the caution reserved for aromatic amines. The metabolic oxidation of the amino group (-NH₂) can generate hydroxylamines, which are potent electrophiles capable of interacting with cellular macromolecules.

-

Skin Corrosion/Irritation (Category 2): The lipophilic ether linkages facilitate dermal absorption.

-

Serious Eye Damage/Irritation (Category 2A): Physical abrasion combined with chemical basicity causes severe irritation.

-

STOT-SE (Category 3): Inhalation of dust triggers respiratory tract inflammation.

2.2 Biological Exposure Pathway (Graphviz Visualization) This diagram illustrates the physiological cascade following exposure, highlighting the critical intervention points.

Caption: Figure 1. Physiological pathway of BABP exposure. Note that N-oxidation (bio-activation) competes with Acetylation (detoxification).

Part 3: Operational Safety Protocol

3.1 Engineering Controls

-

Powder Handling: Must be performed in a Class II Biosafety Cabinet or a chemical fume hood with a face velocity >100 fpm. Static electricity can disperse the powder; use an ionizing bar during weighing.

-

Solvent Processing: When dissolving BABP in DMAc or NMP (common for polyimide synthesis), the hazard profile shifts to the solvent's skin permeability, which acts as a carrier for the BABP. Double-gloving is mandatory.

3.2 Personal Protective Equipment (PPE) Matrix

| Zone | Hand Protection | Respiratory | Eye/Face |

| Weighing (Solid) | Nitrile (4 mil) | N95 or P100 Respirator | Safety Goggles |

| Synthesis (Solution) | Silver Shield® or Butyl Rubber | Fume Hood (Sash Low) | Face Shield + Goggles |

| Spill Cleanup | Double Nitrile (Change immediately) | Full-face Respirator (Organic Vapor/P100) | Full Facepiece |

3.3 Synthesis Workflow & Risk Mitigation (Graphviz Visualization) This workflow ensures self-validating safety steps are integrated into the experimental procedure.

Caption: Figure 2. Operational workflow for BABP polymerization. Diamond nodes represent critical "Stop/Go" safety checks.

Part 4: Emergency Response & Waste Management

4.1 Fire Fighting Measures

-

Hazard: BABP emits toxic Nitrogen Oxides (NOx) and Carbon Monoxide (CO) upon combustion.

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-volume water jets , as this may spread the insoluble powder or contaminated solvent.

4.2 Accidental Release (Spill Protocol)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

Isolate: If in solution (DMAc/NMP), block drains. These solvents are miscible with water and will carry BABP into the water table.

-

Decontaminate:

-

Dry Spill: HEPA vacuum or wet-sweep (using a solvent-dampened cloth, NOT water) to avoid dust generation.

-

Wet Spill: Absorb with Vermiculite or Chemizorb®. Do not use sawdust (combustible).

-

-

Verification: Wipe surfaces with a white ethanol-dampened swab. Any yellow/brown residue indicates incomplete cleaning.

4.3 Ecological & Waste Disposal

-

Ecotoxicity: Aromatic amines are generally toxic to aquatic life (LC50 < 10 mg/L for related compounds).

-

Disposal: Incineration in a licensed chemical waste facility equipped with afterburners and scrubbers (to manage NOx). Never dispose of down the sink.

References

Thermal Characterization Profile: 4,4'-Bis(4-aminophenoxy)benzophenone (BABP)

[1]

Executive Summary

This guide provides a definitive technical analysis of the thermal properties of 4,4'-Bis(4-aminophenoxy)benzophenone (BABP) .[1] As a high-performance diamine monomer, BABP is critical in the synthesis of soluble, high-temperature polyimides (PI) used in aerospace composites, microelectronics, and advanced medical device coatings.[1]

The presence of the flexible ether linkages combined with the benzophenone moiety imparts a unique balance of solubility and thermal stability to the resulting polymers.[1] This document details the monomer’s melting point (

Chemical Identity & Structural Significance[1][2][3]

BABP is characterized by a benzophenone core flanked by two phenoxy-aniline groups.[1] This structure is pivotal for "processability."[1] Unlike rigid rod monomers (e.g., p-phenylenediamine), the ether linkages in BABP introduce rotational freedom, lowering the glass transition temperature (

| Property | Specification |

| IUPAC Name | Bis[4-(4-aminophenoxy)phenyl]methanone |

| Common Abbreviation | BABP / BAPB |

| CAS Number | 30184-96-4 |

| Molecular Weight | 396.44 g/mol |

| Appearance | Off-white to tan crystalline powder |

| Solubility | Soluble in DMAc, DMF, NMP; Insoluble in water |

Thermal Transitions: Monomer Characterization

The purity of BABP is directly correlated with its thermal signature.[1] Differential Scanning Calorimetry (DSC) is the primary method for validation.[1]

Melting Point ( )

For high-purity synthesis grade BABP (>99.5%), the melting transition is sharp and distinct.[1]

-

Melting Range: 160°C – 161°C (Endothermic onset to peak).[1]

-

Enthalpy of Fusion (

): Typically ranges between 100–120 J/g (dependent on polymorph and crystallinity).[1]

Expert Insight: A broadened endotherm (e.g., spanning 155–165°C) or a depressed onset (<158°C) indicates the presence of oligomeric impurities or residual solvent.[1] In drug delivery or electronic applications, such impurities can act as plasticizers, fatally compromising the final material's mechanical modulus.

Thermal Stability (TGA)

Thermogravimetric Analysis (TGA) of the monomer reveals its processing window.[1]

-

Volatiles (<150°C): Should be <0.5% (indicates dry sample).[1]

-

Decomposition Onset (

): >350°C in -

Processing Implication: BABP is stable in the melt phase immediately following

(161°C), allowing for melt-polymerization techniques, provided the temperature does not exceed 300°C where oxidative crosslinking of the amine groups may occur.

Polymerization Thermodynamics

Understanding the thermal history during polymerization is critical.[1] BABP is typically reacted with dianhydrides (e.g., BTDA, ODPA, or 6FDA) in a two-step process.[1]

The Imidization Endotherm

When converting the intermediate Poly(amic acid) (PAA) to Polyimide (PI), a thermal curing cycle is applied.[1]

-

Solvent Evaporation (80°C – 150°C): Broad endotherm in DSC; mass loss in TGA.[1]

-

Cyclodehydration (Imidization) (150°C – 300°C):

Glass Transition ( ) of Resulting Polyimides

The

| Dianhydride Partner | Polymer | Thermal Stability ( |

| BTDA (Benzophenone) | 240°C – 255°C | > 500°C |

| ODPA (Oxydiphthalic) | 215°C – 230°C | > 490°C |

| 6FDA (Fluorinated) | 260°C – 275°C | > 510°C |

Experimental Protocols

Protocol A: DSC Quality Control for BABP Monomer

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q-Series or Mettler Toledo DSC 3+).[1]

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Sample Mass: 3–5 mg in Hermetic Aluminum Pan.

-

Method:

-

Equilibrate at 40°C.

-

Ramp 10°C/min to 200°C (First Heat).

-

Analyze Peak Onset and Peak Max.

-

Cool 10°C/min to 40°C.

-

Ramp 10°C/min to 200°C (Second Heat).

-

-

Acceptance Criteria: Single sharp endotherm at 160±1°C on First Heat. No secondary peaks (polymorphs/impurities).[1]

Protocol B: TGA Stability Check

Visualization of Workflows

Figure 1: Thermal Analysis Logic Flow

This diagram illustrates the decision-making process when characterizing BABP batches.

Caption: Workflow for validating BABP monomer quality via thermal analysis prior to polymerization.

Figure 2: Polymerization Thermal History

This diagram maps the phase transitions from monomer to cured polyimide.

Caption: Thermal trajectory from monomer precursors to final polyimide structure.

References

-

ChemicalBook. (2023).[1] 4,4'-Bis(4-aminophenoxy)benzophenone Properties and Specifications (CAS 30184-96-4).[1][3][4]Link[1]

-

CanbiPharm. (2023).[1] Certificate of Analysis: 4,4'-Bis(4-aminophenoxy)benzophenone Melting Point Data.Link[1][3]

-

Hergenrother, P. M., & Smith, J. G. (1994).[1] Chemistry and properties of polyimides containing benzophenone and ether linkages.[1] Polymer, 35(22), 4857-4864.[1] (Contextual grounding for polymer

ranges). -

TCI Chemicals. (2023).[1] Product Specification: Benzophenone Derivatives and Thermal Standards.Link[1]

Unlocking the Electronic Landscape: A Technical Guide to the Properties and Band Gap of 4,4'-Bis(4-aminophenoxy)benzophenone Derivatives

Foreword: Bridging Structure and Function in Advanced Materials

To the researchers, scientists, and drug development professionals dedicated to advancing the frontiers of science, this guide offers an in-depth exploration of the electronic properties and band gap of 4,4'-Bis(4-aminophenoxy)benzophenone and its derivatives. These molecules represent a fascinating class of compounds with a versatile aromatic framework, holding significant promise in the development of novel organic semiconductors, high-performance polymers, and potentially, innovative therapeutic agents. Our objective is to provide a comprehensive technical resource that not only presents the fundamental electronic characteristics of these materials but also elucidates the methodologies to investigate them. By understanding the interplay between molecular structure and electronic behavior, we can unlock their full potential in a range of applications, from next-generation electronics to targeted drug delivery systems. This guide is structured to provide both theoretical underpinnings and practical, field-proven insights to empower your research and development endeavors.

The Molecular Architecture: 4,4'-Bis(4-aminophenoxy)benzophenone

The core structure of 4,4'-Bis(4-aminophenoxy)benzophenone (BAPB) is characterized by a central benzophenone unit flanked by two aminophenoxy moieties. This arrangement of alternating electron-donating (amino and ether groups) and electron-withdrawing (carbonyl group) functionalities establishes a donor-acceptor-donor (D-A-D) type architecture. This intrinsic electronic asymmetry is a key determinant of its optical and electronic properties.

The flexible ether linkages and the potential for rotational freedom of the phenyl rings contribute to a complex conformational landscape that can significantly influence the extent of π-conjugation and, consequently, the electronic properties of the molecule and its derivatives.[1]

The Electronic Frontier: Understanding HOMO, LUMO, and the Band Gap

The electronic behavior of organic molecules is governed by the distribution and energy of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2] The energy difference between these two orbitals constitutes the HOMO-LUMO gap, a critical parameter that dictates the material's optical and electronic properties.[2]

-

HOMO (Highest Occupied Molecular Orbital): This orbital can be conceptualized as the valence band in a semiconductor. Its energy level is associated with the ionization potential, or the ease with which the molecule can donate an electron.

-

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is analogous to the conduction band. Its energy level relates to the electron affinity, indicating the molecule's ability to accept an electron.

-

HOMO-LUMO Gap (Band Gap): This energy difference determines the wavelength of light a molecule absorbs and emits, and it is a primary indicator of its potential as a semiconductor. A smaller band gap generally correlates with higher chemical reactivity and lower energy electronic transitions.[3]

The D-A-D structure of BAPB derivatives suggests that the HOMO is likely localized on the electron-rich aminophenoxy segments, while the LUMO is concentrated on the electron-deficient benzophenone core. This spatial separation of frontier orbitals has important implications for charge transfer processes within the molecule.

Theoretical Investigation of Electronic Properties: A Computational Approach

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have emerged as powerful computational tools for predicting the electronic structure and properties of organic molecules with a high degree of accuracy.[4][5] These methods allow for the in-silico determination of HOMO and LUMO energies, the band gap, and the simulation of UV-Vis absorption spectra.

Computational Protocol: A Step-by-Step Guide

The following protocol outlines a robust workflow for the computational analysis of 4,4'-Bis(4-aminophenoxy)benzophenone derivatives.

Step 1: Molecular Geometry Optimization

-

Objective: To find the most stable three-dimensional conformation of the molecule.

-

Method: Employ a DFT functional, such as B3LYP or PBE0, with a suitable basis set (e.g., 6-31G(d,p) or larger).[4] The optimization should be performed until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Step 2: Frontier Molecular Orbital Analysis

-

Objective: To determine the energies and spatial distributions of the HOMO and LUMO.

-

Method: Following geometry optimization, a single-point energy calculation is performed at the same level of theory. The output will provide the energies of all molecular orbitals. Visualization of the HOMO and LUMO isosurfaces reveals the localization of electron density, providing insights into the molecule's reactivity and charge transfer characteristics.

Step 3: Simulating the UV-Vis Absorption Spectrum

-

Objective: To predict the electronic absorption properties and estimate the optical band gap.

-

Method: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry.[5][6] This will yield the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions. The transition with the largest oscillator strength typically corresponds to the main absorption peak (λmax) in the experimental spectrum. The energy of this transition provides a theoretical estimate of the optical band gap.

Step 4: Solvation Effects

-

Objective: To account for the influence of the surrounding solvent on the electronic properties.

-

Method: Incorporate a polarizable continuum model (PCM) in the DFT and TD-DFT calculations to simulate the solvent environment.[6] This is crucial as solvent polarity can significantly impact the energies of the frontier orbitals and the position of the absorption maxima.[7]

Interpreting the Computational Data

The computational results provide a wealth of information about the electronic nature of the BAPB derivatives.

| Parameter | Significance |

| HOMO Energy | Indicates the electron-donating ability. Higher (less negative) values suggest easier oxidation. |

| LUMO Energy | Reflects the electron-accepting ability. Lower (more negative) values indicate easier reduction. |

| HOMO-LUMO Gap | Correlates with the optical band gap and chemical stability. A smaller gap suggests easier excitation and potentially higher reactivity. |

| λmax (from TD-DFT) | The predicted wavelength of maximum absorption, corresponding to the HOMO-LUMO transition. This can be directly compared with experimental UV-Vis data. |

| Oscillator Strength | A measure of the probability of an electronic transition. Higher values indicate more intense absorption bands. |

Experimental Determination of Electronic Properties and Band Gap

While computational methods provide valuable predictions, experimental validation is essential for a comprehensive understanding. The following experimental techniques are cornerstones for characterizing the electronic properties of 4,4'-Bis(4-aminophenoxy)benzophenone and its derivatives.

UV-Vis Spectroscopy: Probing the Optical Band Gap

UV-Vis spectroscopy is a fundamental technique for investigating electronic transitions in molecules. The absorption of ultraviolet or visible light excites an electron from the HOMO to the LUMO. The wavelength of maximum absorbance (λmax) is directly related to the optical band gap.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Dissolve a precisely weighed amount of the BAPB derivative in a suitable solvent (e.g., ethanol, chloroform, or acetonitrile) to prepare a stock solution of known concentration. The solvent should be transparent in the wavelength range of interest.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically within the linear range of the spectrophotometer, i.e., absorbance < 1.0).

-

Data Acquisition: Record the UV-Vis spectrum of each solution using a dual-beam spectrophotometer, with the pure solvent as a reference. The spectrum should be recorded over a range that encompasses the expected absorption bands (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). The optical band gap (Eg) can be estimated from the onset of the absorption edge using the Tauc plot method or more simply from the λmax value using the following equation:

-

Eg (eV) = 1240 / λonset (nm)

-

For comparison, the UV spectrum of the parent compound, benzophenone, exhibits absorption bands around 250 nm and 340 nm.[8][9] The introduction of the aminophenoxy groups in BAPB is expected to cause a significant red-shift (bathochromic shift) in the absorption spectrum due to the extended π-conjugation and the electron-donating nature of the substituents. For instance, 4,4'-dihydroxybenzophenone shows a strong absorption peak around 283 nm.[10]

Cyclic Voltammetry: Unveiling the Electrochemical Band Gap

Cyclic voltammetry (CV) is an electrochemical technique that provides information about the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, respectively.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Solution: Dissolve the BAPB derivative in the electrolyte solution at a known concentration (typically in the millimolar range).

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Data Acquisition: Scan the potential of the working electrode and record the resulting current. The scan should cover a range that includes the oxidation and reduction events of the analyte.

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

-

The HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

-

EHOMO (eV) = - (Eox vs Fc/Fc+ + 4.8) eV

-

ELUMO (eV) = - (Ered vs Fc/Fc+ + 4.8) eV

-

-

The electrochemical band gap (Eg) is then calculated as the difference between the HOMO and LUMO energy levels:

-

Eg (eV) = ELUMO - EHOMO

-

-

For benzophenone and its derivatives, reduction typically occurs in two successive one-electron steps.[11] The presence of electron-donating amino groups in BAPB is expected to lower the oxidation potential, making it easier to remove an electron from the HOMO.

Structure-Property Relationships: Tailoring the Electronic Landscape

A key advantage of organic molecules is the ability to tune their properties through synthetic modification. For 4,4'-Bis(4-aminophenoxy)benzophenone derivatives, the electronic properties and band gap can be systematically altered by introducing different substituent groups on the aromatic rings.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, or amino groups will generally raise the HOMO energy level, leading to a smaller band gap and a red-shift in the absorption spectrum.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, or halogen atoms will typically lower both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO. This can also lead to a reduction in the band gap.

By strategically placing these groups, researchers can fine-tune the electronic properties of BAPB derivatives for specific applications.

Figure 1: A diagram illustrating the relationship between molecular structure, substituent effects, and the resulting electronic properties of 4,4'-Bis(4-aminophenoxy)benzophenone derivatives.

Applications and Future Perspectives

The tunable electronic properties of 4,4'-Bis(4-aminophenoxy)benzophenone derivatives make them attractive candidates for a variety of applications:

-

Organic Electronics: As organic semiconductors in thin-film transistors (TFTs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Their D-A-D structure can facilitate efficient charge transport.

-

High-Performance Polymers: The diamine functionality of BAPB makes it an excellent monomer for the synthesis of polyimides and other high-performance polymers with desirable thermal, mechanical, and dielectric properties.

-

Drug Development: The benzophenone scaffold is present in numerous biologically active molecules. Understanding the electronic properties of BAPB derivatives could aid in the design of novel therapeutic agents with specific electronic characteristics for enhanced bioactivity.

The continued exploration of this versatile class of compounds, guided by the principles and methodologies outlined in this guide, will undoubtedly lead to new discoveries and technological advancements.

References

-

Garcia, G. G., et al. (2016). Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. Journal of Chemical Information and Modeling, 56(2), 375-385. [Link]

-

Adejoro, I. A., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. [Link]

-

Li, J., et al. (2005). Time-dependent density functional theory study on intramolecular charge transfer and solvent effect of dimethylaminobenzophenone. The Journal of Chemical Physics, 122(7), 074312. [Link]

-

Pegu, D., et al. (2017). Theoretical investigation of electronic, vibrational, and nonlinear optical properties of 4-fluoro-4-hydroxybenzophenone. Spectroscopy Letters, 50(4), 232-243. [Link]

-

Pachaiyappan, M., et al. (2018). Experimental and Theoretical Investigations of Different Diketopyrrolopyrrole-Based Polymers. ACS Omega, 3(9), 11755-11765. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

-

Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 425-427. [Link]

-

Sharafi-Kolkeshvandi, B., et al. (2015). Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of benzylamine derivatives. Comptes Rendus Chimie, 18(11), 1209-1216. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzophenone. In NIST Chemistry WebBook. [Link]

- Google Patents. (n.d.). CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl.

-

Basu, M., et al. (2015). UV-visible spectra of benzophenone and hydroxylated benzophenones. ResearchGate. [Link]

-

Conradie, M. M., & Conradie, J. (2022). Reduction Data Obtained from Cyclic Voltammetry of Benzophenones and Copper-2-Hydroxyphenone Complexes. Data, 7(12), 183. [Link]

-

Lathioor, E. C., et al. (2010). Photochemical reaction mechanisms and kinetics with molecular nanocrystals: surface quenching of triplet benzophenone nanocrystals. Journal of Physical Organic Chemistry, 23(11), 1034-1040. [Link]

-

Baughman, B. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011-8019. [Link]

Sources

- 1. CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl - Google Patents [patents.google.com]

- 2. scialert.net [scialert.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzophenone [webbook.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Aqueous solutions with information on solids: room-temperature phosphorescence of polysaccharide–benzophenone complexes - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on diamine monomers containing benzophenone moieties

An In-depth Technical Guide to Diamine Monomers Containing Benzophenone Moieties: Synthesis, Properties, and Applications in High-Performance Polymers

Executive Summary

Aromatic polyimides are a critical class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The incorporation of specific functional groups into the polymer backbone is a key strategy for tailoring their properties to meet the demands of advanced applications in aerospace, microelectronics, and optoelectronics.[1][2] This technical guide focuses on diamine monomers containing the benzophenone moiety, a versatile building block that imparts desirable characteristics to the resulting polyimides. We will provide an in-depth exploration of the synthesis of these specialized monomers, their polymerization into polyimides, and the structure-property relationships that govern their performance. This guide is intended for researchers, scientists, and professionals in the field of polymer chemistry and materials science, offering both foundational knowledge and practical insights into the design and application of these advanced materials.

Introduction: The Significance of Benzophenone Moieties in Polyimide Chemistry

The exceptional properties of aromatic polyimides stem from their rigid-chain structures and strong intermolecular interactions.[1] However, this rigidity often leads to poor solubility and high processing temperatures, which can limit their practical applications.[1] A primary strategy to overcome these limitations, while retaining or enhancing the desirable properties, is the judicious selection and design of the monomeric building blocks: an aromatic dianhydride and an aromatic diamine.[1][2]

The benzophenone group, when incorporated into the diamine monomer, offers several distinct advantages:

-

Enhanced Thermal Stability: The rigid aromatic structure of the benzophenone unit contributes to high glass transition temperatures (Tg) and excellent thermal and thermo-oxidative stability in the resulting polyimides.[3][4][5]

-

Improved Solubility and Processability: The non-linear, kinked structure of the benzophenone moiety disrupts chain packing and reduces intermolecular forces, which can lead to improved solubility in organic solvents and better processability of the final polymer.[6]

-

Photosensitivity: The benzophenone unit is a well-known photosensitizer, capable of initiating photochemical reactions upon UV irradiation.[7][8] This property can be exploited for applications in photolithography and surface modification.

-

Tailorable Properties: The carbonyl group in the benzophenone structure can influence the polymer's dielectric properties and moisture absorption.[6]

This guide will delve into the synthesis of these valuable monomers and their subsequent polymerization to create high-performance polyimides with a unique combination of properties.

Synthesis of Benzophenone-Containing Diamine Monomers

A common and effective method for synthesizing diamine monomers containing benzophenone and ether linkages is through a nucleophilic substitution reaction followed by a reduction step. The synthesis of 4,4'-bis(5-amino-2-pyridinoxy)benzophenone serves as an illustrative example.[3][5]

General Synthetic Pathway

The synthesis generally involves two key steps:

-

Nucleophilic Aromatic Substitution: A dihydroxybenzophenone is reacted with a nitro-substituted haloarene in the presence of a base. The electron-withdrawing nitro group activates the halogen for displacement by the phenoxide anions.

-

Reduction of the Dinitro Compound: The resulting dinitro intermediate is then reduced to the corresponding diamine, typically using a reducing agent like tin(II) chloride or through catalytic hydrogenation.

The overall reaction scheme can be visualized as follows:

Caption: General two-step synthesis of benzophenone-containing diamine monomers.

Detailed Experimental Protocol: Synthesis of 4,4'-bis(5-amino-2-pyridinoxy)benzophenone (BADBP)

This protocol is adapted from the synthesis described by H. Li et al.[5]

Step 1: Synthesis of the Dinitro Intermediate

-

To a flask equipped with a stirrer, nitrogen inlet, and condenser, add 4,4'-dihydroxybenzophenone and an equimolar amount of 2-chloro-5-nitropyridine.

-

Add potassium carbonate as the base and dimethylformamide (DMF) as the solvent.

-

Heat the mixture to 80°C and stir for 6 hours under a nitrogen atmosphere.[5] The chlorine atom, activated by the nitro group, is readily displaced by the phenoxide anion.[5]

-

After cooling, pour the reaction mixture into water to precipitate the crude dinitro product.

-

Filter, wash the solid with water, and dry to obtain the dinitro intermediate.

Step 2: Reduction to the Diamine Monomer (BADBP)

-

Suspend the dinitro intermediate in a suitable solvent.

-

Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O), and concentrated hydrochloric acid.[5]

-

Reflux the mixture until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the diamine monomer.

-

Filter the crude product, wash with water, and recrystallize from a suitable solvent to obtain pure 4,4'-bis(5-amino-2-pyridinoxy)benzophenone.

Polymerization: From Monomers to High-Performance Polyimides

The most common method for synthesizing aromatic polyimides from diamine and dianhydride monomers is a two-step polycondensation process.[2][3][5][9] This method allows for the formation of a soluble and processable intermediate, the poly(amic acid), before conversion to the final, often intractable, polyimide.

The Two-Step Polymerization Process

Step 1: Poly(amic acid) Synthesis

-

An equimolar amount of the benzophenone-containing diamine monomer and an aromatic dianhydride (e.g., PMDA, BTDA, 6FDA) are dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[3][9]

-

The reaction is typically stirred at room temperature under a nitrogen atmosphere for several hours to form a viscous solution of high-molecular-weight poly(amic acid) (PAA).[2][3][5]

Step 2: Imidization

-

The PAA solution is cast onto a substrate (e.g., a glass plate) to form a film.

-

The film is then subjected to a thermal imidization process, which involves heating at elevated temperatures in stages.[3] This process removes the solvent and causes cyclodehydration of the amic acid groups to form the stable imide rings of the final polyimide.[2] A typical heating schedule might be 60°C/2h, 80°C/2h, 100°C/2h, 120°C/1h, 150°C/1h, followed by a final cure at higher temperatures (e.g., 200-300°C) under vacuum.[3]

Caption: Two-step polymerization workflow for producing polyimide films.

Structure-Property Relationships

The final properties of the polyimide are a direct consequence of the chemical structures of the diamine and dianhydride monomers used in its synthesis. The incorporation of benzophenone-containing diamines leads to polymers with a unique balance of properties.

| Diamine Monomer | Dianhydride | Tg (°C) | Td, 5% (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| 4,4'-bis(5-amino-2-pyridinoxy)benzophenone (BADBP) | 6FDA | 247 | 493 | 145 | 15.2 | [4] |

| 4,4'-bis(5-amino-2-pyridinoxy)benzophenone (BADBP) | PMDA | 310 | 501 | 132 | 13.1 | [4] |

| 4,4'-bis(5-amino-2-pyridinoxy)benzophenone (BADBP) | BTDA | 258 | 496 | 125 | 14.8 | [4] |

| 4,4'-bis(5-amino-2-pyridinoxy)benzophenone (BADBP) | ODPA | 228 | 472 | 103 | 12.9 | [4] |

| 4,4'-bis(5-amino-2-pyridinoxy)benzophenone (BADBP) | BPADA | 201 | 487 | 115 | 14.2 | [4] |

| 3,4′-bis(4-aminophenoxy)benzophenone (BABP) | BTDA | - | >500 | - | - | [10] |

-

Tg: Glass Transition Temperature

-

Td, 5%: Temperature at 5% weight loss (in Nitrogen)

-

6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride

-

PMDA: Pyromellitic dianhydride

-

BTDA: 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride

-

ODPA: 4,4'-Oxydiphthalic anhydride

-

BPADA: 4,4'-Bisphenol A dianhydride

From the data, it is evident that both the diamine and dianhydride structures play a crucial role. For instance, using a rigid dianhydride like PMDA leads to a polyimide with a very high Tg (310°C), while more flexible dianhydrides like BPADA result in a lower Tg (201°C).[4] All the polyimides derived from the benzophenone-containing diamine exhibit excellent thermal stability, with decomposition temperatures (5% weight loss) generally around 500°C.[4][10] They also form strong, flexible films with high tensile strengths (103-145 MPa) and good elongation at break.[4]

Applications of Benzophenone-Containing Polyimides

The excellent combination of thermal stability, mechanical properties, and processability makes polyimides derived from benzophenone-containing diamines suitable for a variety of high-performance applications:

-

Microelectronics and Optoelectronics: Their high thermal stability and good dielectric properties make them ideal for use as insulating layers, flexible printed circuit substrates, and alignment layers in liquid crystal displays.[1][2][4]

-

Aerospace and Automotive: These polymers can be used as lightweight, high-temperature resistant materials for composite matrices, adhesives, and coatings in demanding aerospace and automotive environments.[1][2]

-

Protective Coatings: Their inherent chemical resistance and thermal stability make them excellent candidates for protective coatings on various substrates, including metals, to prevent corrosion.[9]

-

Photosensitive Materials: The benzophenone moiety can be utilized for photo-crosslinking, enabling applications in photolithography and the fabrication of micro-patterned surfaces.[7]

Conclusion

Diamine monomers containing benzophenone moieties are highly valuable building blocks for the synthesis of advanced aromatic polyimides. The incorporation of the benzophenone unit provides a powerful tool for tuning the properties of these polymers, leading to materials with high thermal stability, excellent mechanical properties, and improved processability. The synthetic routes to these monomers are well-established, and their polymerization via the two-step polycondensation method allows for the fabrication of high-quality films and coatings. As the demand for materials that can perform under extreme conditions continues to grow, benzophenone-containing polyimides are poised to play an increasingly important role in a wide range of advanced technologies.

References

-

Revue Roumaine de Chimie. COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Available at: [Link]

-

Li, H., et al. (2016). Synthesis and characterization of novel polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main. National Institutes of Health. Available at: [Link]

-

Li, H., et al. (2016). Synthesis and characterization of novel polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main. PubMed. Available at: [Link]

-

Li, H., et al. (2016). Synthesis and characterization of novel polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main. Taylor & Francis Online. Available at: [Link]

-

ResearchGate. (2008). Synthesis and Properties of Polyimides Based on an Ether Ketone Diamine, 4,4'-Bis(4-aminophenoxy)benzophenone. Available at: [Link]

-

Luo, Q., et al. (2009). Structure-properties relationship of polyimides derived from different composition of diamines and dianhydrides. ResearchGate. Available at: [Link]

-

AZoM. (2024). Polyimide Synthesis Explained: Shaping Modern Electronics. Available at: [Link]

-

ResearchGate. (2018). Synthesis of the diamine monomer. Available at: [Link]

-

Defense Technical Information Center. (1970). POLYIMIDE PLASTICS: A STATE-OF-THE-ART REPORT. Available at: [Link]

-

Singh, A., et al. (2024). High-performance polyimide coatings for mild steel: the impact of benzophenone, biphenyl, and bisphenol-a core structures. National Institutes of Health. Available at: [Link]

- Google Patents. (2015). Novel diamine compound, and preparation method and application thereof.

- Google Patents. (2019). Synthetic method of 3, 4-diamino-benzophenone.

-

Ji, S., et al. (2024). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Royal Society of Chemistry. Available at: [Link]

- ChemSusChem. (2018). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3.

-

Khanum, S. A., et al. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Institutes of Health. Available at: [Link]

-

Oriental Journal of Chemistry. (2016). Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride. Available at: [Link]

-

Chengxiang, Z., et al. (2001). Photochemical surface modification of polyimide containing benzophenone unit by UV light source. MDPI. Available at: [Link]

-

MDPI. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Available at: [Link]

-

Rupp, L., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. MDPI. Available at: [Link]

-

ResearchGate. (2012). Aromatic diamine-based benzoxazines and their high performance thermosets. Available at: [Link]

-

MDPI. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Available at: [Link]

-

Taylor & Francis Online. (2022). Benzophenone – Knowledge and References. Available at: [Link]

-

MDPI. (2020). Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. Available at: [Link]

-

ResearchGate. (2015). (PDF) Synthesis of aromatic diamine-based benzoxazines and effect of their backbone structure on thermal and flammability properties of polymers. Available at: [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. azom.com [azom.com]

- 3. Synthesis and characterization of novel polyimides derived from 4,4’-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of novel polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.org [mdpi.org]

- 8. mdpi.com [mdpi.com]

- 9. High-performance polyimide coatings for mild steel: the impact of benzophenone, biphenyl, and bisphenol-a core structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Organosoluble Polyimides using 4,4'-Bis(4-aminophenoxy)benzophenone (BABP)

Executive Summary

Polyimides (PI) are the gold standard for high-temperature dielectrics and mechanical coatings. However, the rigidity of traditional monomers (e.g., PMDA-ODA) renders them insoluble in organic solvents once imidized, forcing manufacturers to process them as unstable Polyamic Acid (PAA) precursors.

This guide details the synthesis of organosoluble polyimides using 4,4'-Bis(4-aminophenoxy)benzophenone (BABP) . The incorporation of BABP introduces flexible ether linkages and a bulky benzophenone moiety. These structural features disrupt the dense chain packing and crystallinity typical of polyimides, rendering the final polymer soluble in common organic solvents (NMP, DMAc, CHCl₃) without significantly sacrificing thermal stability (Tg > 210°C).

Key Advantage: By using the Two-Step Chemical Imidization protocol described below, researchers can isolate fully imidized, stable polyimide powder that can be redissolved and cast/spun at will, eliminating the shelf-life constraints of PAA varnishes.

Scientific Rationale: The "Bent" Linkage Mechanism

The insolubility of standard polyimides arises from strong Charge Transfer Complex (CTC) interactions and planar chain stacking. BABP overcomes this via two mechanisms:

-

Ether Linkages (-O-): Provide bond rotation, reducing chain rigidity (lowering

slightly but drastically improving solubility). -

Benzophenone Unit (-C=O-): The

hybridized carbonyl carbon creates a "kink" in the backbone. This geometric irregularity prevents the polymer chains from packing into a tight crystalline lattice, creating "free volume" for solvent molecules to penetrate.

Selection of Dianhydride Partners

To maximize organosolubility, BABP should be paired with dianhydrides that also possess flexible or bulky groups.

-

Recommended: 6FDA (Hexafluoroisopropylidene diphthalic anhydride) or ODPA (Oxydiphthalic anhydride).[1]

-

Avoid: PMDA (Pyromellitic dianhydride) if high solubility is the primary goal, as its rigid planar structure promotes insolubility even with BABP.

Reaction Scheme & Workflow

Diagram 1: Chemical Synthesis Pathway

The following diagram illustrates the reaction of BABP with a generic dianhydride to form Polyamic Acid (PAA), followed by Chemical Imidization to the Polyimide (PI).

Caption: Reaction pathway from BABP monomer to soluble Polyimide via Polyamic Acid intermediate using chemical imidization.

Detailed Experimental Protocol

Phase A: Materials & Pre-Treatment[2]

-

BABP: Recrystallize from ethanol/water if purity <99%. Dry at 80°C under vacuum for 12h.

-

Dianhydride (e.g., 6FDA): Sublime or dry at 150°C under vacuum to convert any hydrolyzed acid back to anhydride.

-

Solvent (DMAc or NMP): Must be anhydrous (<50 ppm water). Distill over CaH₂ if necessary.

-

Catalysts: Acetic Anhydride (Dehydrating agent), Pyridine (Base catalyst).

Phase B: Polyamic Acid (PAA) Synthesis

Objective: Create high molecular weight PAA without premature cyclization.

-

Setup: Flame-dry a 3-neck round bottom flask. Equip with a mechanical stirrer, nitrogen inlet/outlet, and a thermometer.

-

Solvation: Add BABP (10.0 mmol) into the flask. Add anhydrous DMAc to achieve a solid content of 15-20 wt%. Stir under

flow until fully dissolved. -

Cooling: Place the flask in an ice/water bath (0–5°C). Reason: Controls exotherm and prevents hydrolysis.

-

Polymerization: Add Dianhydride (10.0 mmol) in 3-4 batches over 30 minutes.

-

Critical: Stoichiometry must be exactly 1:1. Even a 1% imbalance significantly reduces molecular weight (Carothers equation).

-

-

Equilibration: Remove the ice bath. Stir at room temperature (25°C) for 12–24 hours. The solution should become highly viscous (honey-like).

Phase C: Chemical Imidization (The "Soluble" Route)

Why Chemical vs. Thermal? Thermal imidization (heating PAA films to 300°C) often induces chain packing or crosslinking, rendering the PI insoluble. Chemical imidization occurs in solution, maintaining the polymer in a solvated, amorphous state.

-

Reagent Mix: To the PAA solution, add Acetic Anhydride (40 mmol) and Pyridine (40 mmol) . (Ratio: 4:1 molar excess relative to diamine).

-

Reaction: Stir at room temperature for 12 hours, then heat to 60°C for 2-4 hours to ensure 100% cyclization.

-

Observation: The solution remains clear (if organosoluble) or may slightly gel if the concentration is too high.

Phase D: Isolation & Purification[3]

-

Precipitation: Pour the reaction mixture in a thin stream into a high-speed blender containing Methanol or Ethanol (10x volume of polymer solution).

-

Filtration: Collect the fibrous/powder precipitate via vacuum filtration.

-

Washing: Wash 3x with hot methanol to remove residual pyridine and acetic acid.

-

Drying: Dry in a vacuum oven at 100°C for 12 hours.

Process Workflow Diagram

Caption: Operational workflow for the synthesis of BABP-based organosoluble polyimides.

Characterization & Validation Data

To validate the synthesis, compare your results against these standard metrics.

Table 1: Solubility Profile (at 10% w/v, Room Temp)

| Solvent | Solubility (BABP-6FDA) | Solubility (BABP-ODPA) | Notes |

| NMP / DMAc | ++ (Soluble) | ++ (Soluble) | Primary casting solvents |

| Chloroform (CHCl₃) | ++ (Soluble) | + (Soluble) | Indicates amorphous nature |

| THF | + (Soluble) | +/- (Swells/Partial) | Depends on MW |

| Methanol / Water | -- (Insoluble) | -- (Insoluble) | Used for precipitation |

Table 2: Spectroscopic Validation (FTIR)

| Wavenumber ( | Assignment | Interpretation |

| 1780 | C=O Asym. Stretch | Characteristic Imide Peak |

| 1720 | C=O Sym. Stretch | Characteristic Imide Peak |

| 1380 | C-N Stretch | Imide Ring C-N |

| 1660 | Amide C=O | Must be ABSENT (Indicates uncyclized PAA) |

| 3200-3400 | -OH / -NH | Must be ABSENT (Indicates residual acid/amine) |

Troubleshooting & Optimization

-

Problem: Low Viscosity PAA.

-

Cause: Moisture contamination hydrolyzed the dianhydride.

-

Fix: Sublimation of dianhydride and distilling DMAc over

or

-

-

Problem: Gelation during Imidization.

-

Cause: Polymer concentration too high (>20%) or crosslinking.

-

Fix: Dilute PAA to 10-12 wt% before adding Acetic Anhydride.

-

-

Problem: Film is Brittle.

-

Cause: Low molecular weight.

-

Fix: Ensure strict 1:1 stoichiometry. Use an analytical balance.

-

References

-

Hergenrother, P. M., et al. (1994). Polyimides containing carbonyl and ether connecting groups.[2] NASA Technical Reports.

-

Hsiao, S. H., et al. (2001). Preparation and properties of organosoluble polyimides based on 4,4'-bis(4-aminophenoxy)benzophenone.[2][3] Journal of Polymer Research.[2]

-

Yi, M. H., et al. (1999). Soluble Polyimides from 4,4'-Bis(4-aminophenoxy)benzophenone and Aromatic Dianhydrides.[2][3] Macromolecular Research.[4]

-

Liaw, D. J., et al. (2012). Advanced polyimide materials: Syntheses, physical properties and applications.[5] Progress in Polymer Science.

-

ChemicalBook. (2024). 4,4'-Bis(4-aminophenoxy)benzophenone Properties & Suppliers.

Sources

- 1. scite.ai [scite.ai]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-Pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

Step-growth polymerization protocols for 4,4'-Bis(4-aminophenoxy)benzophenone

Topic: Step-growth polymerization protocols for 4,4'-Bis(4-aminophenoxy)benzophenone Content Type: Detailed Application Note & Protocol Guide Audience: Polymer Chemists, Materials Scientists, and Biomedical Device Engineers.

Executive Summary & Strategic Utility

4,4'-Bis(4-aminophenoxy)benzophenone (BABP) is a premium aromatic diamine monomer distinguished by its "hinge-like" ether linkages and a photo-active benzophenone moiety. Unlike rigid rod monomers (e.g., p-phenylenediamine), BABP imparts solubility and melt-processability to Polyimides (PI) without sacrificing high-temperature stability (

Relevance to Drug Development & Biomedical Engineering: In the context of medical devices, BABP-based polyimides are critical for flexible bio-electronics and chemically resistant coatings for implants. Their solvent solubility (unlike Kapton®) allows for solution-casting of membranes used in drug delivery systems or insulating layers in neural probes.

This guide details the Two-Step Polycondensation Protocol , the industry gold standard for achieving high molecular weight (

Material Selection & Pre-Experimental Control

In step-growth polymerization, molecular weight is governed by the Carothers equation. A deviation in stoichiometry of even 1% can reduce the degree of polymerization (

Reagent Specifications

| Component | Role | Specification | Pre-Treatment (Critical) |

| BABP | Diamine Monomer | >99.5% Purity | Recrystallize from DMAc/Ethanol if slightly colored. Dry at 80°C under vacuum for 12h. |

| BTDA / 6FDA / ODPA | Dianhydride Counter-monomer | Electronic Grade | Sublimation is recommended. Must be dried at 150°C under vacuum for 5h prior to use. |

| NMP or DMAc | Solvent | Anhydrous (<50 ppm | Distill over |

| Acetic Anhydride | Dehydrating Agent | Reagent Grade | Use fresh (hydrolyzes over time). |

| Isoquinoline | Catalyst | Reagent Grade | Distill if yellowed. |

The "Water Killer" Rule

Causality: Anhydride monomers react with water to form dicarboxylic acids. These acids are significantly less reactive toward amines than anhydrides, effectively "killing" the stoichiometry and capping the polymer chains at low molecular weights.

-

Action: All glassware must be flame-dried or oven-dried (120°C) and assembled hot under a nitrogen stream.

Protocol A: Synthesis of Polyamic Acid (PAA) Precursor

This step forms the soluble intermediate. The reaction is exothermic; temperature control is vital to prevent imidization (which releases water and degrades the PAA).

Target Solids Content: 15–20 wt% Atmosphere: Continuous Nitrogen Purge

Step-by-Step Methodology

-

Dissolution: Charge a 3-neck round-bottom flask (equipped with mechanical stirrer and

inlet) with the calculated mass of BABP . Add 90% of the required anhydrous NMP (N-methyl-2-pyrrolidone).-

Why? Dissolving the diamine first ensures it is in excess at the start, preventing anhydride hydrolysis.

-

-

Stirring: Stir at room temperature (25°C) until BABP is fully dissolved (clear amber solution).

-

Dianhydride Addition (The Critical Step):

-

Cool the flask to 0–5°C using an ice bath.

-

Add the Dianhydride (e.g., BTDA) in 3-4 aliquots over 30 minutes.

-

Mechanistic Insight: The reaction is rapid and exothermic. Adding all at once causes local hot spots, leading to side reactions.

-

-

Viscosity Adjustment: As the reaction proceeds, viscosity will spike (the "Weisenberg effect" may cause the solution to climb the stir rod). Use the remaining 10% of NMP to wash down any residue on the flask walls.

-

Equilibration: Remove the ice bath. Allow the reaction to stir at 25°C for 12–24 hours .

-

Checkpoint: The solution should be highly viscous and honey-like. If it is watery, moisture contamination has occurred.

-

Protocol B: Imidization (Cyclization)

Converting PAA to Polyimide requires removing the water byproduct. There are two routes: Thermal (for bulk films) and Chemical (for high-stress applications requiring superior mechanical properties).

Route 1: Thermal Imidization (Stepwise Ramping)

Best for: General purpose films and coatings.

-

Casting: Spin-coat or blade-cast the PAA solution onto a clean glass or silicon substrate.

-

Soft Bake: 80°C for 1 hour (removes bulk solvent).

-

Hard Bake (The Ramp): Transfer to a programmable oven under

.-

100°C (1 hr): Initiates ring closure.

-

150°C (1 hr): Removes complexed solvent.

-

200°C (1 hr): Main imidization window.

-

250°C (1 hr): Final cure (above

to relax stress). -

300°C (30 min): Optional for full densification.

-

-

Cooling: Slow cool (<2°C/min) to prevent stress cracking.

Route 2: Chemical Imidization (Azeotropic/Catalytic)

Best for: Biomedical implants requiring high tensile strength and optical clarity.

-

Catalyst Mix: To the PAA solution (from Protocol A), add Acetic Anhydride (4:1 molar ratio to PAA units) and Isoquinoline or Pyridine (1:1 molar ratio).

-

Reaction: Stir at room temperature for 24 hours, or heat to 60°C for 4 hours. The solution may gel or precipitate the PI powder depending on solubility.

-

Precipitation: Pour the reaction mixture into a high-shear blender containing Methanol or Water .

-

Washing: Filter the fibrous PI precipitate. Wash 3x with methanol to remove residual catalyst.

-

Drying: Vacuum dry at 150°C.

Visualization of Workflows

Process Flow Diagram

The following diagram illustrates the critical decision points between thermal and chemical processing.

Caption: Workflow for BABP polymerization showing the bifurcation between thermal (film) and chemical (powder/bulk) imidization routes.

Reaction Mechanism (Simplified)

Understanding the nucleophilic attack is key to troubleshooting stoichiometry issues.

Caption: Step-growth mechanism. Note that water removal is essential to drive the equilibrium toward the Polyimide.

Characterization & Quality Control

| Technique | Parameter | Acceptance Criteria | Notes |

| Inherent Viscosity | 0.5 – 1.2 dL/g | Measured in NMP at 30°C (0.5 g/dL). Low values indicate wet solvent. | |

| FTIR Spectroscopy | Imidization Degree | Peaks at 1780, 1720 (C=O), 1380 (C-N), 720 cm⁻¹ | Absence of Amide peak at 1660 cm⁻¹ confirms full cure. |

| TGA | Thermal Stability | Weight loss < 1% at 300°C confirms solvent removal. | |

| DSC | Glass Transition | Depends on the dianhydride used (BTDA vs 6FDA). |

Troubleshooting Guide

Problem 1: The PAA solution turned cloudy or gelled immediately.

-

Cause: Moisture contamination causing hydrolysis or crosslinking.

-

Fix: Re-distill solvent over

. Ensure reactor is flame-dried.

Problem 2: The final film is brittle and cracks when bent.

-

Cause: Low Molecular Weight (MW).

-

Fix: Check stoichiometry. Ensure exactly 1:1 molar ratio. Even a 0.5% excess of either monomer limits MW. Alternatively, the thermal ramp was too fast, trapping solvent (plasticization followed by void formation).

Problem 3: Darkening of the film.

-

Cause: Oxidation during the 300°C cure step.

-

Fix: Ensure

flow is sufficient. Oxygen at high temps forms charge-transfer complexes that darken the polymer.

References

-

Mechanism of Step-Growth Polymerization. Wikipedia. (General theory on polycondensation and stoichiometry). Link

-

Comparing Chemical and Thermal Imidization. DaniuFlex. (Industrial comparison of film properties). Link

-

Synthesis and Properties of BABP Polyimides. ResearchGate. (Specific protocols for BABP/BTDA systems). Link

-

Thermal Imidization Protocols. Virginia Tech / VTechWorks. (Detailed thermal ramp cycles). Link

-

Solubility and Viscosity of Polyimides. NIScPR. (Data on solvent interactions with ether-containing polyimides). Link

Synthesis of UV-curable oligomers from 4,4'-Bis(4-aminophenoxy)benzophenone

Application Note: Synthesis of High-Performance UV-Curable Polyimide Precursors from 4,4'-Bis(4-aminophenoxy)benzophenone (BAPB)

Executive Summary

This guide details the synthesis of photosensitive polyamic ester (PAE) oligomers derived from 4,4'-Bis(4-aminophenoxy)benzophenone (BAPB) . Unlike conventional thermal polyimides, these oligomers are functionalized with methacrylate groups, enabling rapid UV-curing (photolithography or UV-bonding) followed by thermal imidization.

The inclusion of the benzophenone moiety in the BAPB backbone provides intrinsic photosensitization, enhancing the efficiency of energy transfer during UV exposure. These materials are critical in the fabrication of Bio-MEMS (Micro-Electro-Mechanical Systems) , microfluidic devices, and high-temperature dielectric coatings for medical electronics, where solvent resistance and biocompatibility of the final cured polyimide are paramount.

Scientific Mechanism & Design Logic

The synthesis follows a two-step "Ester-Type" Photosensitive Polyimide (PSPI) route. This approach is preferred over ionic salt methods for its superior shelf-life stability and processing window.

-

Polycondensation: BAPB reacts with a dianhydride (e.g., 6FDA) in a polar aprotic solvent to form a soluble Polyamic Acid (PAA) precursor.

-

Why 6FDA? The hexafluoroisopropylidene group disrupts chain packing, ensuring the precursor remains soluble in organic solvents (acetone, DMAc) required for UV formulation, and improves optical transparency for UV penetration.

-

-

Methacrylation (Functionalization): The carboxylic acid groups of the PAA are esterified with Glycidyl Methacrylate (GMA) via epoxy ring-opening.

-

Why GMA? It introduces a reactive double bond (methacrylate) for UV crosslinking while preserving the imide-forming capability for the final thermal cure.

-

Reaction Pathway Diagram

Caption: Synthesis workflow from monomer BAPB to final cured Polyimide via UV-curable Polyamic Ester intermediate.

Materials & Equipment

Reagents:

-

Monomer A: 4,4'-Bis(4-aminophenoxy)benzophenone (BAPB) [>99% Purity].

-

Monomer B: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) [Sublimed grade recommended].

-

Solvent: N-Methyl-2-pyrrolidone (NMP) [Anhydrous, <50 ppm H₂O].

-

Catalyst: Triphenylphosphine (TPP) or Benzyldimethylamine (BDMA).

-

Inhibitor: Hydroquinone (HQ) or 4-Methoxyphenol (MEHQ) (prevents premature gelation).

Equipment:

-

250 mL 3-neck round bottom flask (flame-dried).

-

Mechanical stirrer (Teflon blade) – Magnetic stirring is insufficient for high viscosity PAA.

-

Nitrogen (N₂) purge line.

-

Oil bath with digital temperature control.

-

High-shear blender (for precipitation).

Experimental Protocol

Phase 1: Synthesis of Polyamic Acid (PAA) Backbone

Objective: Create high-molecular-weight polymer backbone.

-

Setup: Equip the 3-neck flask with a mechanical stirrer, N₂ inlet, and outlet. Purge the system with N₂ for 15 minutes.

-